

Application Notes and Protocols for MRTX-EX185 Cell-Based Assays

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Compound of Interest

Compound Name: Mrtx-EX185

Cat. No.: B12410608

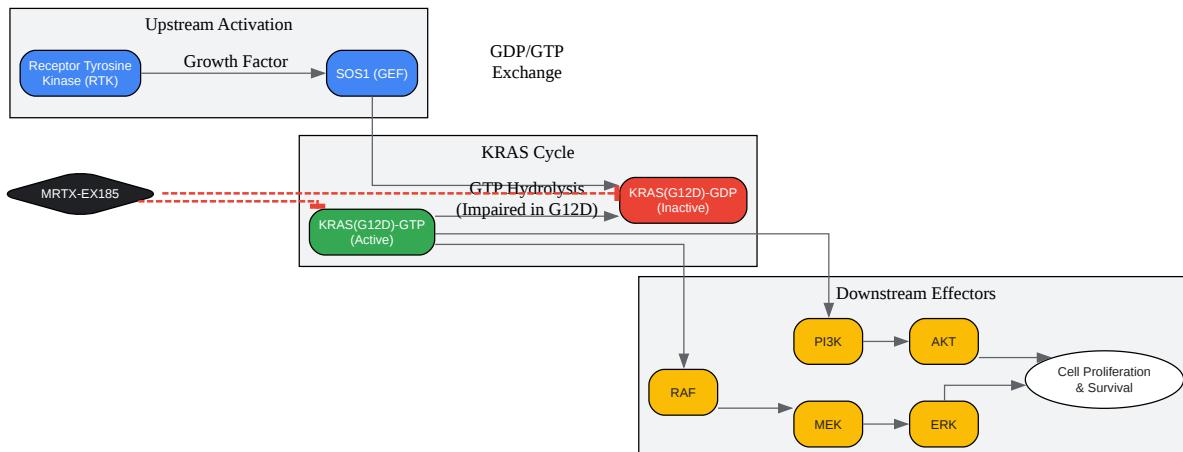
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of **MRTX-EX185**, a potent and selective inhibitor of KRAS(G12D). The following protocols describe methods to assess the impact of **MRTX-EX185** on cell viability, target engagement, and downstream signaling pathways.

KRAS Signaling Pathway and MRTX-EX185 Mechanism of Action

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways.^{[1][2]} In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector proteins, leading to cell proliferation, survival, and differentiation.^{[1][3]} The RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are two major downstream cascades regulated by KRAS.^{[1][3][4]} Mutations in the KRAS gene, such as G12D, can lead to a constitutively active protein, driving oncogenesis in various cancers.^[5] **MRTX-EX185** is an inhibitor that targets the KRAS(G12D) mutant, binding to both the inactive GDP-bound and active GTP-bound states.^{[6][7]} This binding prevents downstream signaling, thereby inhibiting the proliferation of KRAS(G12D)-driven cancer cells.^[6]



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Caption: KRAS(G12D) signaling pathway and the inhibitory action of **MRTX-EX185**.

Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of **MRTX-EX185** on the viability of KRAS(G12D)-mutant cancer cells.[6][8][9]

Experimental Protocol

Materials:

- KRAS(G12D)-mutant cell line (e.g., SW-1990)

- Non-KRAS dependent cell line (e.g., HEK293) for selectivity assessment

- Complete cell culture medium

- **MRTX-EX185**

- DMSO (vehicle control)

- 96-well white, clear-bottom assay plates

- CellTiter-Glo® Luminescent Cell Viability Assay kit

- Luminometer

Procedure:

- Cell Seeding:

- Trypsinize and count cells.

- Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

- Incubate overnight at 37°C, 5% CO₂.

- Compound Treatment:

- Prepare a 10-point serial dilution of **MRTX-EX185** in complete medium (e.g., starting from 100 µM). Include a DMSO-only vehicle control.

- Add 100 µL of the compound dilutions to the respective wells.

- Incubate for 72 hours at 37°C, 5% CO₂.

- Assay Measurement:

- Equilibrate the plate to room temperature for 30 minutes.[\[8\]](#)

- Add 100 µL of CellTiter-Glo® Reagent to each well.[\[8\]](#)

- Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
- Measure luminescence using a plate reader.

Data Presentation

Table 1: Effect of **MRTX-EX185** on Cell Viability

Concentration (nM)	SW-1990 (KRAS G12D) % Viability (\pm SD)	HEK293 (KRAS WT) % Viability (\pm SD)
0 (Vehicle)	100 \pm 4.5	100 \pm 5.1
0.1	98.2 \pm 5.2	99.1 \pm 4.8
1	95.6 \pm 4.1	98.5 \pm 5.3
10	80.3 \pm 3.8	97.2 \pm 4.9
50	55.1 \pm 3.2	96.8 \pm 5.0
70 (IC ₅₀)	50.0 \pm 2.9	95.4 \pm 4.7
100	42.7 \pm 2.5	94.9 \pm 5.2
500	15.8 \pm 1.9	93.1 \pm 4.6
1000	5.2 \pm 1.1	92.5 \pm 4.8
10000	2.1 \pm 0.8	90.7 \pm 5.4

Target Engagement Assay

This protocol utilizes the NanoBRET™ Target Engagement Assay to confirm the binding of **MRTX-EX185** to KRAS(G12D) within intact cells.[5][10][11]

Experimental Protocol

Materials:

- HEK293 cells
- Vector encoding KRAS(G12D)-NanoLuc® fusion protein
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ tracer specific for KRAS
- **MRTX-EX185**
- DMSO (vehicle control)
- 96-well white, non-binding surface plates
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- BRET-capable plate reader

Procedure:

- Transfection:
 - Co-transfect HEK293 cells with the KRAS(G12D)-NanoLuc® vector according to the transfection reagent manufacturer's protocol.
 - Plate the transfected cells in a 96-well plate and incubate for 24 hours.
- Compound and Tracer Addition:
 - Prepare serial dilutions of **MRTX-EX185** in Opti-MEM®.
 - Add the test compound to the cells.
 - Immediately add the NanoBRET™ tracer at a pre-determined optimal concentration.
 - Incubate at 37°C, 5% CO₂ for 2 hours.

- Signal Detection:

- Prepare the NanoBRET™ Nano-Glo® Substrate with the Extracellular NanoLuc® Inhibitor.
- Add the substrate mixture to each well.
- Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.

Data Presentation

Table 2: **MRTX-EX185** Target Engagement in KRAS(G12D)-NanoLuc® Expressing Cells

Concentration (nM)	NanoBRET™ Ratio (mBU ±SD)	% Inhibition (±SD)
0 (Vehicle)	850 ± 42	0 ± 5.0
1	835 ± 39	1.8 ± 4.6
10	765 ± 35	10.0 ± 4.1
30	620 ± 28	27.1 ± 3.3
90 (IC ₅₀)	425 ± 21	50.0 ± 2.5
200	250 ± 15	70.6 ± 1.8
500	120 ± 9	85.9 ± 1.1
1000	60 ± 5	92.9 ± 0.6
5000	45 ± 4	94.7 ± 0.5
10000	42 ± 3	95.1 ± 0.4

Downstream Signaling Pathway Inhibition Assay (p-ERK)

This protocol employs the AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay to quantify the inhibitory effect of **MRTX-EX185** on the phosphorylation of ERK, a key

downstream effector of the KRAS pathway.[\[4\]](#)[\[12\]](#)

Experimental Protocol

Materials:

- SW-1990 (KRAS G12D) cell line
- Complete cell culture medium and serum-free medium
- **MRTX-EX185**
- DMSO (vehicle control)
- 96-well culture plates
- AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit
- Alpha-enabled plate reader

Procedure:

- Cell Culture and Treatment:
 - Seed SW-1990 cells in a 96-well plate and grow to ~90% confluence.
 - Serum-starve the cells for 4 hours in serum-free medium.
 - Treat cells with serial dilutions of **MRTX-EX185** for 2 hours at 37°C.
- Cell Lysis:
 - Remove the medium and add 50 µL of Lysis Buffer to each well.
 - Incubate for 10 minutes at room temperature with gentle shaking.
- AlphaLISA Assay:
 - Transfer 10 µL of lysate to a 384-well white OptiPlate™.

- Add 5 μ L of the Acceptor Mix and incubate for 1 hour at room temperature.
- Add 5 μ L of the Donor Mix and incubate for 1 hour at room temperature in the dark.
- Read the plate on an Alpha-enabled reader.

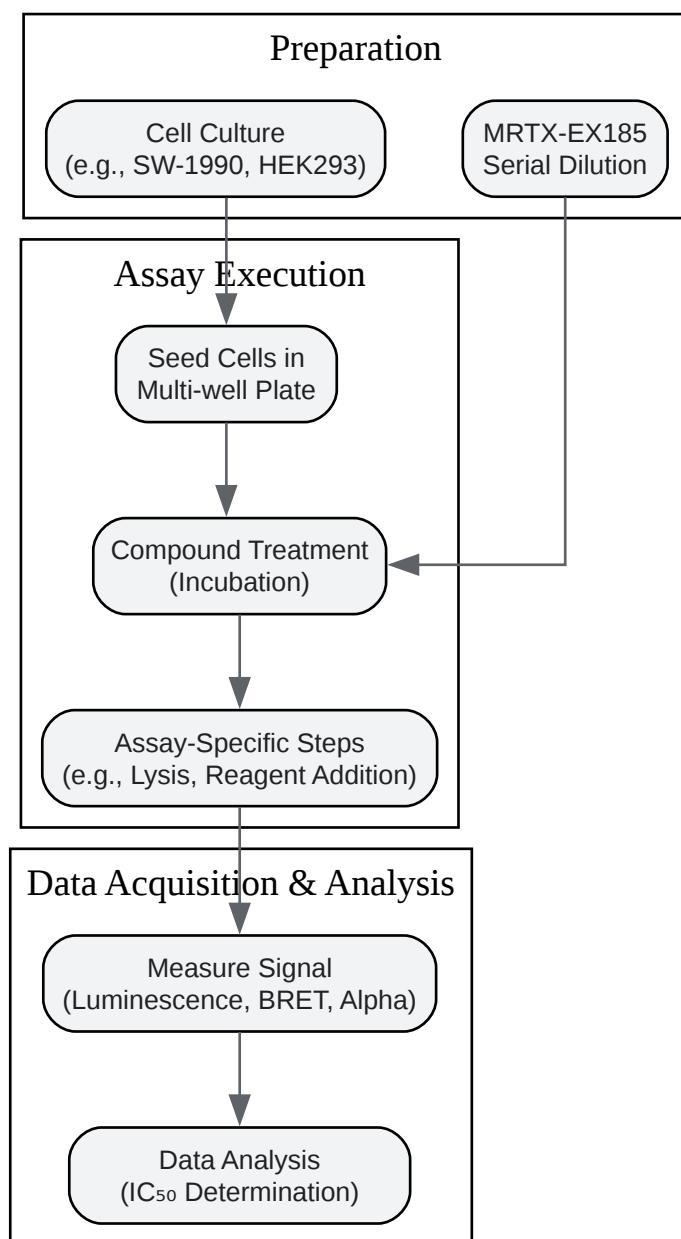
Data Presentation

Table 3: Inhibition of ERK Phosphorylation by **MRTX-EX185** in SW-1990 Cells

Concentration (nM)	AlphaLISA Signal (Counts \pm SD)	% p-ERK Inhibition (\pm SD)
0 (Vehicle)	150,000 \pm 8,500	0 \pm 5.7
1	145,000 \pm 7,900	3.3 \pm 5.3
10	120,000 \pm 6,800	20.0 \pm 4.5
50	80,000 \pm 4,500	46.7 \pm 3.0
60 (IC ₅₀)	75,000 \pm 4,100	50.0 \pm 2.7
100	50,000 \pm 3,200	66.7 \pm 2.1
500	20,000 \pm 1,800	86.7 \pm 1.2
1000	10,000 \pm 1,100	93.3 \pm 0.7
10000	5,000 \pm 600	96.7 \pm 0.4

Experimental Workflow Overview

The following diagram illustrates the general workflow for the cell-based assays described.



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Caption: General experimental workflow for **MRTX-EX185** cell-based assays.

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